REACTION_CXSMILES
|
[O:1]=[C:2]([CH:8]=[N+:9]=[N-])[C:3]([O:5]CC)=[O:4].C#N.[C-]#N.O=[C:16]([CH:20]=[N+]=[N-])[C:17]([O-])=O>[Cu]>[CH2:16]([C:20]1[O:1][C:2]([C:3]([OH:5])=[O:4])=[CH:8][N:9]=1)[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
carbene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Name
|
2-oxo-3-diazopropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)[O-])C=[N+]=[N-]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
an equimolar amount of hydrogen cyanide is slowly bubbled into the solution
|
Type
|
CUSTOM
|
Details
|
The product is isolated
|
Type
|
CUSTOM
|
Details
|
purified by conventional means
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |